molecular formula C24H18N4O2 B12269318 N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide

Cat. No.: B12269318
M. Wt: 394.4 g/mol
InChI Key: RPNUSYHVAXILCX-UHFFFAOYSA-N
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Description

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound with the molecular formula C 24 H 18 N 4 O 2 and a molecular weight of 394.43 g/mol . It is characterized by a central terephthalamide core symmetrically functionalized with para-substituted phenyl rings that feature cyanomethyl moieties. This specific molecular architecture, which incorporates both amide linkage sites and nitrile functional groups, makes it a valuable intermediate in materials science and polymer research . The compound is supplied with a minimum purity of 90% and is identified by CAS Number 1387534-24-8 . Key predicted physicochemical properties include a density of 1.316±0.06 g/cm³, a boiling point of 527.5±0.0 °C, and a pKa of 12.19±0.70 . Its structure is confirmed by standard identifiers: InChIKey (RPNUSYHVAXILCX-UHFFFAOYSA-N) and SMILES (C1(C(NC2=CC=C(CC#N)C=C2)=O)=CC=C(C(NC2=CC=C(CC#N)C=C2)=O)C=C1) . This compound is a versatile building block for researchers. The nitrile groups can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines, while the amide linkages provide structural rigidity . This functionality allows for the synthesis of more complex molecular structures, including polymers and dendrimers. Similar bis-amide compounds are recognized as essential precursors for creating advanced materials with potential applications in organic electronics and as components in high-performance polymers . Warning: This product is intended for research purposes only in a laboratory setting. It is not designed or approved for personal, medicinal, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

1-N,4-N-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H18N4O2/c25-15-13-17-1-9-21(10-2-17)27-23(29)19-5-7-20(8-6-19)24(30)28-22-11-3-18(4-12-22)14-16-26/h1-12H,13-14H2,(H,27,29)(H,28,30)

InChI Key

RPNUSYHVAXILCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

Preparation Methods

Bromination of 4-Methylbenzeneamine (p-Toluidine)

The methyl group of p-toluidine is brominated to generate 4-(bromomethyl)aniline. This step typically employs bromine in a solvent like dichloromethane or acetic acid under reflux conditions.

Reagent Solvent Temperature Time Yield
Br₂ CH₂Cl₂ 40–60°C 6–8 h ~65–70%

Cyanide Substitution

The bromomethyl intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMF) to yield 4-(cyanomethyl)aniline. This step requires heating to facilitate substitution.

Reagent Solvent Temperature Time Yield
KCN DMF 80–100°C 12–24 h ~50–60%

Preparation of Benzene-1,4-dicarbonyl Chloride

Benzene-1,4-dicarboxylic acid (terephthalic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

Reagent Solvent Temperature Time Yield
SOCl₂ None 70–80°C 4–6 h ~85–90%

Coupling Reaction to Form the Diamide

The acid chloride reacts with 4-(cyanomethyl)aniline in the presence of a coupling agent (e.g., DCC) and a base (e.g., triethylamine) to form the target diamide.

Reaction Conditions

Parameter Details
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Base Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Catalyst 4-Dimethylaminopyridine (DMAP)
Temperature Room temperature or 0–5°C for sensitive reagents
Time 12–24 h for complete conversion

Mechanism

  • Activation : DCC activates the acid chloride, forming an active intermediate.
  • Nucleophilic Attack : The amine attacks the activated carbonyl, releasing dicyclohexylurea (DCU) as a byproduct.
  • Deprotonation : TEA neutralizes HCl, driving the reaction to completion.
Step Equation
Activation Terephthaloyl chloride + DCC → Activated intermediate + DCU
Amide Formation Activated intermediate + 2×4-(cyanomethyl)aniline → Target compound + HCl

Purification and Characterization

Purification

The crude product is purified via:

  • Filtration : Removal of DCU byproduct.
  • Column Chromatography : Using ethyl acetate/hexane gradients.
  • Recrystallization : From ethyl acetate or acetonitrile.

Characterization Data

Technique Key Observations
¹H NMR δ 7.5–7.7 ppm (aromatic H), δ 3.8–4.0 ppm (CH₂CN singlet)
IR ν(C≡N) ~2250 cm⁻¹, ν(C=O) ~1650 cm⁻¹, δ(NH) ~3300 cm⁻¹ (amide)
HRMS [M+H]⁺ calculated: 394.4 g/mol; observed: 394.4 g/mol

Challenges and Optimization Strategies

Challenges

  • Hydrolysis : Acid chloride instability in moist conditions.
  • Side Reactions : Mono-substitution or dimerization.

Optimization

  • Anhydrous Conditions : Use of molecular sieves or P₂O₅ to prevent hydrolysis.
  • Excess Amine : 1.5–2 equivalents of 4-(cyanomethyl)aniline to ensure complete di-substitution.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide and related compounds:

Compound Name Substituents Key Properties Biological Activity Reference
This compound 4-(cyanomethyl)phenyl Polar cyanomethyl groups; moderate logP (inferred) Underexplored; potential for enzyme inhibition or material applications
(BIP)2B (N1,N4-bis[4-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide) 4-(benzimidazol-2-yl)phenyl logP = 6; RNA-competitive binding Potent HCV NS3 helicase inhibitor (IC50: genotype-independent)
ZINC01690699 (N1,N4-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide) 3-(benzimidazol-2-yl)phenyl logP = 6; high binding affinity Cysteine synthase inhibitor; anti-Trichomonas vaginalis
NSC61610 (N1,N4-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide) 3-(benzimidazol-2-yl)phenyl High affinity (Ki = 0.2 µM) IL-18 signaling inhibitor (IC50 = 6 µM)
N,N′-bis(2-hydroxyethyl)terephthalamide 2-hydroxyethyl Hydrophilic (logP < 3 inferred) Solubility enhancer; limited bioactivity reported
N,N′-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide 2-(diethylamino)ethyl Basic, ionizable groups Potential for cation-π interactions; uncharacterized bioactivity
N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD) 4-(dimethylamino)benzylidene Aggregation-induced emission (AIE) Fluorescent sensor for organic vapors
N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine 2-chloroquinolin-3-yl Planar aromatic structure AKT1 enzyme inhibition (in silico)

Detailed Research Findings

Structural and Electronic Effects

  • Cyanomethyl vs. Benzimidazole’s aromaticity and hydrogen-bonding capacity (via NH groups) enhance binding to targets like HCV NS3 helicase and IL-18 .
  • Steric Considerations: Cyanomethyl’s small size may reduce steric hindrance, allowing access to narrow binding pockets, whereas bulkier substituents (e.g., benzimidazole) improve selectivity but limit penetration .

Pharmacokinetic Properties

  • Cyanomethyl groups, though polar, are less hydrophilic than hydroxyethyl substituents (logP < 3 inferred), suggesting intermediate solubility .
  • Metabolic Stability: Cyanomethyl’s nitrile group may resist metabolic degradation compared to ester or amine-containing analogues, enhancing plasma half-life .

Biological Activity

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide is a synthetic organic compound with the molecular formula C24H18N4O2 and a molecular weight of 394.4 g/mol. This compound features a unique structure that includes two cyanomethyl groups attached to phenyl rings, linked through a benzene-1,4-dicarboxamide framework. Its distinct molecular architecture enhances its reactivity and potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(cyanomethyl)aniline. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), usually conducted in dichloromethane at room temperature over several hours .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. Its mechanisms of action involve binding to specific proteins or enzymes, modulating their activity, and influencing various biochemical pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells. It operates by blocking critical pathways involved in cell division and survival .
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of MCF-7 cells. The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response where higher concentrations led to increased cell death .
Concentration (μg/mL)Cell Viability (%)
25065
30050

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has also been investigated for its anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Protein Binding : The compound binds to proteins involved in cell signaling pathways, altering their function and leading to downstream effects that inhibit tumor growth or inflammatory responses.
  • Enzyme Modulation : It may act as an enzyme inhibitor, affecting metabolic pathways critical for cancer cell survival and proliferation.

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